molecular formula C10H11FO2 B1443480 3-(3-Fluoro-4-methoxyphenyl)propanal CAS No. 1036396-31-2

3-(3-Fluoro-4-methoxyphenyl)propanal

Cat. No. B1443480
M. Wt: 182.19 g/mol
InChI Key: DBBXHIAQLCCJFI-UHFFFAOYSA-N
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Description

“3-(3-Fluoro-4-methoxyphenyl)propanal” is a chemical compound with the CAS Number: 1036396-31-2 . It has a molecular weight of 182.19 and its IUPAC name is 3-(3-fluoro-4-methoxyphenyl)propanal . The compound is typically stored at temperatures below -10°C and is in liquid form .


Molecular Structure Analysis

The InChI code for “3-(3-Fluoro-4-methoxyphenyl)propanal” is 1S/C10H11FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-7H,2-3H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(3-Fluoro-4-methoxyphenyl)propanal” is a liquid . It has a molecular weight of 182.19 and a molecular formula of C10H11FO2 . The compound is stored at temperatures below -10°C .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : A study by Nagamani et al. (2018) focused on synthesizing novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, closely related to 3-(3-Fluoro-4-methoxyphenyl)propanal. They found that these compounds exhibited significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

  • Applications in Dye-Sensitized Solar Cells : Anizaim et al. (2020) designed and synthesized organometallic compounds, including (E)-1-ferrocenyl-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, for application in dye-sensitized solar cells (DSSCs). Their study highlights the role of such compounds in improving the efficiency of solar cells (Anizaim et al., 2020).

  • Nonlinear Optical Properties for Optical Limiting : Shetty et al. (2017) synthesized new chalcones, including (2E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one, and investigated their nonlinear optical properties. These compounds showed significant potential for applications in optical limiting, a crucial aspect of laser safety and photonics (Shetty et al., 2017).

  • Synthesis of Fluorinated Heterocyclic Compounds : Shi et al. (1996) used a compound structurally similar to 3-(3-Fluoro-4-methoxyphenyl)propanal for the synthesis of various fluorine-bearing heterocyclic compounds. These compounds have implications in pharmaceuticals and material science (Shi, Wang, & Schlosser, 1996).

  • Fluorescent Probes Sensing pH and Metal Cations : Tanaka et al. (2001) explored the use of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a compound related to 3-(3-Fluoro-4-methoxyphenyl)propanal, for developing fluorescent probes. These probes are sensitive to pH changes and can selectively sense magnesium and zinc cations (Tanaka et al., 2001).

  • Antimicrobial Schiff Bases Synthesis : Puthran et al. (2019) synthesized Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, demonstrating significant antimicrobial activity. Such compounds could be crucial in addressing antibiotic resistance (Puthran et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBXHIAQLCCJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methoxyphenyl)propanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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